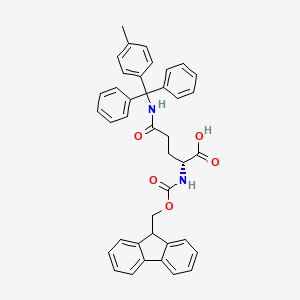

Fmoc-D-Gln(Mtt)-OH

Description

BenchChem offers high-quality Fmoc-D-Gln(Mtt)-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-D-Gln(Mtt)-OH including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[[(4-methylphenyl)-diphenylmethyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H36N2O5/c1-27-20-22-30(23-21-27)40(28-12-4-2-5-13-28,29-14-6-3-7-15-29)42-37(43)25-24-36(38(44)45)41-39(46)47-26-35-33-18-10-8-16-31(33)32-17-9-11-19-34(32)35/h2-23,35-36H,24-26H2,1H3,(H,41,46)(H,42,43)(H,44,45)/t36-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQIMEYIDZSICTF-PSXMRANNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC[C@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H36N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

624.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Fmoc-D-Gln(Mtt)-OH: Technical Guide to Orthogonal Protection & Applications

The following technical guide details the chemical structure, properties, and experimental applications of Fmoc-D-Gln(Mtt)-OH , a specialized amino acid derivative used in advanced Solid Phase Peptide Synthesis (SPPS).

Executive Summary

Fmoc-D-Gln(Mtt)-OH (N-α-Fmoc-N-γ-(4-methyltrityl)-D-glutamine) is a high-value building block for the synthesis of protease-resistant peptides and peptidomimetics. Its core utility lies in the orthogonal protection strategy :

-

Fmoc: Base-labile (

-amine protection). -

Mtt: Hyper-acid-labile (side-chain amide protection).

-

D-Configuration: Induces specific secondary structures (e.g.,

-turns) and enhances metabolic stability against proteolytic enzymes.

Unlike the standard Trityl (Trt) group, which requires strong acid (95% TFA) for removal, the Mtt group can be cleaved with mild acid (1% TFA/DCM). This allows researchers to selectively deprotect the Glutamine side chain on-resin—leaving other protecting groups (Boc, tBu, Pbf) and the peptide-resin linkage intact—to facilitate site-specific modifications such as cyclization, dehydration to nitriles, or side-chain anchoring.

Chemical Architecture & Properties[1][2]

Structural Analysis

The molecule consists of a D-Glutamine backbone protected at the N-terminus by Fmoc and at the side-chain amide nitrogen by the bulky, lipophilic 4-methyltrityl (Mtt) group.

-

Chemical Name: N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-gamma-(4-methyltrityl)-D-glutamine

-

Molecular Formula:

-

Molecular Weight: ~624.74 g/mol

Physicochemical Data Table

| Property | Specification |

| Appearance | White to off-white crystalline powder |

| Purity (HPLC) | |

| Chiral Purity | |

| Solubility | Soluble in DMF, DMSO, DCM; Insoluble in Water |

| Melting Point | 145–155 °C (Decomposes) |

| Storage | +2°C to +8°C (Short term); -20°C (Long term), Desiccated |

| Stability | Moisture and light sensitive; Stable under neutral conditions |

Structural Visualization

The following diagram illustrates the chemical connectivity and the distinct lability of the protecting groups.[4]

Caption: Structural breakdown of Fmoc-D-Gln(Mtt)-OH highlighting the orthogonal lability of the N-terminal Fmoc and side-chain Mtt groups.

Synthetic Utility: The "Mtt" Advantage

The primary reason to select Fmoc-D-Gln(Mtt)-OH over the cheaper Fmoc-D-Gln(Trt)-OH is the kinetic difference in acid lability.

Orthogonal Deprotection Hierarchy

In complex peptide synthesis, "orthogonality" allows the chemist to modify specific sites without affecting others.

-

Level 1 (Base): Fmoc removal (20% Piperidine).

-

Level 2 (Mild Acid): Mtt removal (1% TFA or HFIP).[5] Crucial Step.

-

Level 3 (Strong Acid): Global cleavage/deprotection (95% TFA) removes tBu, Boc, Pbf, Trt.

Applications

-

On-Resin Dehydration: Converting the Glutamine side chain amide to a nitrile (cyano) group using TFAA/Pyridine after selective Mtt removal.

-

Side-Chain Anchoring: Attaching the peptide to the resin via the Gln side chain (using a handle) to allow C-terminal modification.

-

Stapled Peptides: Although less common than Lys-Asp stapling, Gln side chains can participate in covalent cross-linking if modified.

Experimental Protocols

Standard Coupling Protocol

Fmoc-D-Gln(Mtt)-OH is bulky. To prevent aggregation and ensure complete coupling, use efficient activating agents.

Reagents:

-

Activator: DIC (Diisopropylcarbodiimide) / Oxyma Pure OR HATU / DIPEA.

-

Solvent: DMF (N,N-Dimethylformamide).

Step-by-Step:

-

Dissolution: Dissolve Fmoc-D-Gln(Mtt)-OH (3.0 eq) in minimum DMF.

-

Activation: Add HATU (2.9 eq) and DIPEA (6.0 eq). Note: Pre-activation for 30 seconds is recommended.

-

Coupling: Add the mixture to the resin-bound peptide. Shake for 45–60 minutes at room temperature.

-

Monitoring: Verify coupling efficiency via Kaiser Test (if N-term is primary amine) or Chloranil Test (if secondary).

-

Capping: Cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

Selective Deprotection of Mtt (The Critical Protocol)

This procedure removes the Mtt group while keeping the peptide on the resin and preserving other acid-labile groups (like Lys(Boc) or Ser(tBu)).

Reagents:

-

Deprotection Cocktail: 1% TFA (Trifluoroacetic acid) in DCM (Dichloromethane) + 5% TIS (Triisopropylsilane) as a scavenger.

-

Why TIS? The Mtt cation is highly stabilized and reactive. Without a scavenger, it may re-attach to the peptide (e.g., to Trp or Tyr residues).

-

Workflow:

-

Wash: Wash resin with DCM (

min) to remove DMF traces (DMF buffers the acid). -

Flow Wash: Treat resin with the Deprotection Cocktail for 2 minutes . Filter immediately.

-

Visual Cue: The solution will turn bright yellow/orange (Mtt cation).

-

-

Repeat: Repeat the treatment (

min) until the yellow color fades significantly. -

Neutralize: Wash resin with 5% DIPEA/DCM (

min) to neutralize residual acid. -

Wash: Wash extensively with DMF.

Validation:

-

Take a small resin aliquot.

-

Perform a mini-cleavage (95% TFA).

-

Analyze via LC-MS.[6] You should see the mass of the peptide with the Gln side chain free (-CONH2), while other protecting groups (like tBu +56 Da) remain attached.

Workflow Diagram

Caption: Operational workflow for utilizing Fmoc-D-Gln(Mtt)-OH in SPPS, emphasizing the selective deprotection stage.

Quality Control & Troubleshooting

Analytical Expectations

-

HPLC: The Mtt group is very hydrophobic. The protected amino acid will elute late on a C18 column.

-

Mass Spectrometry (ESI):

-

Expected Mass

Da. -

Common fragment: Loss of Mtt group (Mass - 256).

-

Common Issues

| Issue | Cause | Solution |

| Incomplete Coupling | Steric hindrance of Mtt/Fmoc. | Use Double Coupling; Increase temperature to 50°C (if no Cys/His present). |

| Premature Mtt Loss | Acidic solvent or HOBt usage.[4] | Avoid HOBt (acidic); use Oxyma Pure. Store peptide-resin in DMF, not DCM. |

| Re-attachment of Mtt | Insufficient Scavenger. | Increase TIS to 5-10% in the 1% TFA cocktail. |

References

-

Sigma-Aldrich. (n.d.). Fmoc-Gln(Trt)-OH and Orthogonal Protection Strategies. Retrieved from

-

Bld Pharm. (n.d.).[6] Fmoc-D-Gln(Trt)-OH Properties and CAS 200623-62-7. Retrieved from

-

Novabiochem (Merck). (n.d.). Selecting Orthogonal Building Blocks for SPPS. Retrieved from

-

ResearchGate. (2017).[7] Discussions on Selective Deprotection of Mtt Group on Glutamine. Retrieved from

-

PubChem. (n.d.). Compound Summary for Fmoc-Amino Acid Derivatives. Retrieved from

(Note: While specific literature on the D-isomer Mtt variant is niche, the chemical behavior is extrapolated from the well-established chemistry of L-Gln(Mtt) and Lys(Mtt) as cited in standard SPPS handbooks.)

Sources

- 1. chem960.com [chem960.com]

- 2. chem960.com [chem960.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. EP0292228A2 - Protecting groups for asparagine and glutamine in peptide synthesis - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. 200623-62-7|Fmoc-D-Gln(Trt)-OH|BLD Pharm [bldpharm.com]

- 7. researchgate.net [researchgate.net]

Advanced Strategies for D-Glutamine: The Mtt Advantage in Precision Peptide Synthesis

The following technical guide details the strategic implementation of 4-methyltrityl (Mtt) protection for D-Glutamine side chains in solid-phase peptide synthesis (SPPS).

Executive Summary

In the synthesis of complex bioactive peptides, particularly those containing D-amino acids for enhanced proteolytic stability, the choice of side-chain protection is a critical determinant of yield and purity. While Trityl (Trt) remains the standard "permanent" protecting group for Glutamine (Gln) and Asparagine (Asn), it lacks the chemoselectivity required for advanced on-resin modifications.

This guide delineates the technical superiority of Fmoc-D-Gln(Mtt)-OH (N-α-Fmoc-N-γ-4-methyltrityl-D-glutamine). Unlike Trt, which is typically removed only during final global cleavage, the Mtt group offers a "transient" protection profile . It can be selectively removed under mild acidic conditions (1% TFA) while the peptide remains anchored to the resin and other side chains (protected by tBu, Pbf, Boc) remain intact. This orthogonality opens the door to sophisticated post-synthetic modifications, including on-resin cyclization , side-chain derivatization , and Hofmann rearrangement to diaminobutyric acid (Dab) .

The Challenge of D-Glutamine in SPPS

D-Glutamine is frequently incorporated into therapeutic peptides (e.g., stapled peptides, macrocycles) to induce specific secondary structures (β-turns) and resist enzymatic degradation.[1] However, its side chain (

-

Solubility & Aggregation: The primary amide is a hydrogen bond donor/acceptor, leading to inter-chain aggregation and "difficult sequences."

-

Pyroglutamate Formation: The N-terminal amine can attack the side-chain carbonyl, forming a cyclic pyroglutamate (pGlu) lactam and terminating the chain.

-

Dehydration to Nitrile: Strong activation conditions can dehydrate the amide (

) to a nitrile (

The Standard Solution (Trt) vs. The Advanced Solution (Mtt)

Both Trt and Mtt groups sterically shield the amide nitrogen, preventing aggregation and side reactions. The divergence lies in their acid lability .[2]

| Feature | Trityl (Trt) | 4-Methyltrityl (Mtt) |

| Structure | Triphenylmethyl | 4-Methyl-triphenylmethyl |

| Acid Sensitivity | Labile (removed by 95% TFA) | Hyper-Labile (removed by 1% TFA) |

| Role | Permanent Protection | Transient / Orthogonal Protection |

| Primary Application | Standard Linear Peptides | Cyclic Peptides, Side-Chain Modification |

Mechanistic Advantage: Hyper-Acid Lability[3]

The Mtt group contains an electron-donating methyl group at the para position of one phenyl ring. This stabilizes the resulting carbocation upon acid treatment, making the C-N bond significantly more labile than in the unsubstituted Trityl group.

Stability Hierarchy

This hierarchy allows for Orthogonal Deprotection Strategies :

Figure 1: Acid lability spectrum of common side-chain protecting groups. Mtt occupies a "sweet spot" allowing removal without affecting tBu-based groups.

Key Application: On-Resin Modification

The most powerful application of Fmoc-D-Gln(Mtt)-OH is the ability to expose the side-chain amide selectively. This enables a high-value transformation: The Hofmann Rearrangement on-resin .

Workflow: D-Gln to D-Dab Conversion

Converting D-Glutamine to D-2,4-diaminobutyric acid (D-Dab) is a crucial technique for creating lactam bridges (e.g., D-Dab to Glu cyclization).

-

Incorporation: Couple Fmoc-D-Gln(Mtt)-OH into the peptide sequence.

-

Elongation: Complete the peptide synthesis. The N-terminus is usually Boc-protected or acetylated.

-

Selective Deprotection: Treat resin with 1% TFA in DCM (flow wash).

-

Hofmann Rearrangement: Treat the free amide with I,I-bis(trifluoroacetoxy)iodobenzene (PIFA) or similar reagents.

-

Result: The D-Gln residue is converted into a D-Dab residue with a free

-amine.

-

-

Cyclization: The newly formed amine can now react with a selectively deprotected acid (e.g., Glu(O-2-PhiPr)) to form a lactam bridge.

Figure 2: On-resin conversion of D-Glutamine to D-Diaminobutyric acid (Dab) enabled by Mtt orthogonality.

Experimental Protocols

Protocol A: Selective Removal of Mtt (Batch Method)

Use this protocol to remove Mtt while keeping tBu/Boc/Pbf groups intact.

Reagents:

-

Deprotection Cocktail: 1% Trifluoroacetic acid (TFA), 5% Triisopropylsilane (TIS), 94% Dichloromethane (DCM).

-

Note: TIS is critical to scavenge the Mtt cation and prevent re-alkylation.

-

-

Quench Solution: 5% Diisopropylethylamine (DIPEA) in DMF.

Procedure:

-

Wash: Wash resin with DCM (3 x 1 min) to remove DMF traces (DMF can buffer the weak acid).

-

Incubate: Add Deprotection Cocktail (10 mL per gram of resin). Shake for 2 minutes .

-

Drain & Repeat: Drain rapidly. The solution will turn bright yellow/orange (Mtt cation).

-

Cycle: Repeat step 2-3 approximately 5–10 times.

-

Endpoint: Stop when the solution no longer turns yellow (remains colorless).

-

-

Neutralize: Wash resin with Quench Solution (3 x 2 min) to neutralize residual TFA.

-

Wash: Wash with DMF (5 x 1 min). The side chain is now deprotected.

Protocol B: Troubleshooting Aggregation

If the D-Gln region is difficult to couple even with Mtt protection:

-

Solvent: Use N-Methyl-2-pyrrolidone (NMP) instead of DMF.

-

Temperature: Perform coupling at 50°C (Microwave or conventional heating). Note: Mtt is stable at 50°C during coupling.

-

Double Coupling: Use 5 eq. Fmoc-D-Gln(Mtt)-OH, 5 eq. HATU, 10 eq. DIPEA.

Data Summary: Mtt vs. Trt Performance

| Parameter | Fmoc-D-Gln(Trt)-OH | Fmoc-D-Gln(Mtt)-OH |

| Removal Condition | 95% TFA (Cleavage) | 1% TFA (Selective) |

| Stability to Piperidine | Stable | Stable |

| Stability to 50°C Heating | High | High |

| Cation Color (Monitoring) | Yellow (faint) | Deep Orange/Yellow (Intense) |

| Cost | Low | Moderate/High |

| Best Use Case | Linear Peptides | Cyclic / Modified Peptides |

References

-

Iris Biotech. (n.d.). Side Chain Protection in SPPS. Retrieved from [Link]

- Aletras, A., et al. (1995). Preparation of cyclic peptides using the Mtt protecting group. Int. J. Peptide Protein Res.

- Barlos, K., et al. (1991). Mtt and Mmt protecting groups in SPPS. Tetrahedron Letters.

Sources

Technical Whitepaper: Fmoc-D-Gln(Mtt)-OH in Advanced Peptide Synthesis

This guide is structured to address the specific technical requirements of Fmoc-D-Gln(Mtt)-OH , while resolving the critical conflict between the provided chemical name and CAS number.

Executive Summary

This guide details the physicochemical properties, handling, and strategic application of Fmoc-D-Gln(Mtt)-OH in Solid-Phase Peptide Synthesis (SPPS).

Critical Alert: CAS Number Discrepancy The query provided links the compound name Fmoc-D-Gln(Mtt)-OH with CAS 200623-62-7 . This is a known nomenclature conflict in chemical databases:

-

CAS 200623-62-7 corresponds to Fmoc-D-Gln(Trt)-OH (Trityl protection).

-

CAS 200638-37-5 corresponds to Fmoc-D-Gln(Mtt)-OH (4-Methyltrityl protection).

While both groups protect the

Chemical Profile & Properties[1][2][3][4]

| Property | Specification |

| Compound Name | Fmoc-D-Gln(Mtt)-OH |

| Full Name | N- |

| CAS Number (Mtt) | 200638-37-5 (Target Compound) |

| CAS Number (Trt) | 200623-62-7 (Standard Analog) |

| Molecular Formula | |

| Molecular Weight | ~624.7 g/mol |

| Solubility | Soluble in DMF, DCM, NMP; Insoluble in Water |

| Appearance | White to off-white powder |

| Purity | |

| Chiral Purity |

Mechanistic Insight: The Mtt Advantage

The Mtt (4-methyltrityl) group is "hyper-acid labile." Unlike the standard Trityl (Trt) group, which typically requires 95% TFA for removal (concurrent with resin cleavage), the Mtt group can be removed with 1% TFA in DCM .

-

Standard Trt (CAS 200623-62-7): Used for routine synthesis to prevent dehydration of the Gln amide to a nitrile. Removed during final cleavage.

-

Advanced Mtt (CAS 200638-37-5): Used when the Gln side chain must be exposed while the peptide is still on the resin. This enables site-specific chemical modification (e.g., dehydration to cyano-alanine, Hofmann rearrangement, or selective labeling).

Orthogonal Protection Strategy

The power of Fmoc-D-Gln(Mtt)-OH lies in its orthogonality to both the N-terminal Fmoc group and standard side-chain protectors (tBu, Boc, Pbf).

Diagram 1: Orthogonal Deprotection Hierarchy

The following diagram illustrates the selective removal conditions for the three classes of protecting groups used in this strategy.

Caption: Hierarchy of acid sensitivity allowing selective Gln deprotection (Red) without affecting other side chains (Green) or the resin linkage.

Experimental Protocols

Coupling Protocol (Standard Fmoc SPPS)

Fmoc-D-Gln(Mtt)-OH is bulky. To ensure complete coupling and prevent racemization:

-

Activation: Use DIC/Oxyma or HATU/DIEA . Avoid HOBt if possible to minimize ester activation delays.

-

Stoichiometry: Use 3-4 equivalents of amino acid relative to resin loading.

-

Solvent: Dissolve in DMF. If solubility is an issue, add small amounts of DCM or NMP.

-

Time: Couple for 60–90 minutes at room temperature.

-

Monitoring: Perform a Kaiser test (if N-term is primary amine) or Chloranil test (if secondary).

Selective Mtt Removal (The "Mtt-Wash")

This protocol selectively removes the Mtt group from the D-Gln side chain while leaving tBu-protected residues (Asp, Glu, Tyr, Thr, Ser) and the peptide-resin anchorage intact.

Reagents:

-

Cleavage Solution: 1% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM).[1]

-

Scavenger: 5% Triisopropylsilane (TIS) or Methanol (MeOH). Crucial: The released trityl cation is reactive. You MUST use a scavenger to prevent it from re-alkylating the peptide.

Step-by-Step Workflow:

-

Wash: Wash the resin 3x with DCM to remove DMF (DMF can buffer the dilute acid).

-

Incubate: Add the 1% TFA/5% TIS/DCM solution to the resin.

-

Agitate: Shake gently for 2 minutes .

-

Color Check: The solution will turn bright yellow/orange immediately. This is the stable Mtt carbocation.

-

Drain & Repeat: Drain the solution. Repeat steps 2-3.

-

Cycle: Typically requires 5–10 cycles .

-

Endpoint: Stop when the solution no longer turns yellow and remains clear.

-

-

Neutralize: Wash resin 3x with DCM, then 3x with 5% DIEA in DMF to neutralize residual TFA.

-

Final Wash: Wash 3x with DMF.[5][6] The Gln side chain is now a free primary amide (

).

Diagram 2: Selective Deprotection Workflow

Caption: Iterative flow for selective Mtt removal. The yellow color serves as a visual indicator of reaction progress.

Strategic Applications

Why use Mtt on D-Glutamine?

-

On-Resin Dehydration (Nitrile Synthesis): Once the Mtt is removed, the free primary amide can be dehydrated using reagents like TFAA/Pyridine or Cyanuric Chloride to convert the Glutamine residue into a cyano-amino acid (mimicking unnatural nitriles) while the peptide is still on the resin.

-

Hofmann Rearrangement: The free amide can be subjected to Hofmann rearrangement conditions (using IBD/water) to convert the Gln residue into a D-2,4-diaminobutyric acid (D-Dab) residue. This allows the synthesis of D-Dab containing peptides using a Gln precursor, which is often cheaper and avoids the lactamization risks of Fmoc-Dab(Boc)-OH.

-

Solubility Enhancement: Like Trityl, the Mtt group is highly lipophilic. Incorporating it into "difficult" sequences (prone to aggregation) disrupts hydrogen bonding and improves solvation in DMF/DCM, increasing coupling efficiency of subsequent residues.

Handling & Storage

-

Storage: Store at +2°C to +8°C . Keep under inert gas (Argon/Nitrogen) if possible.

-

Moisture Sensitivity: The Mtt group is acid-sensitive; however, the compound itself is stable. Keep dry to prevent hydrolysis over long periods.

-

Re-test: Retest purity annually. Mtt derivatives can slowly degrade if exposed to acidic fumes in the lab atmosphere.

References

-

Aletras, A., et al. (1995). "Preparation of the very acid-sensitive Fmoc-Lys(Mtt)-OH. Application in the synthesis of side-chain to side-chain cyclic peptides." International Journal of Peptide and Protein Research.

- Barlos, K., et al. (1991). "Procedures for the efficient synthesis of peptides containing Glm and Asn." Tetrahedron Letters. (Foundational work on Trityl/Mtt protection for amides).

-

Sigma-Aldrich. "Fmoc-D-Gln(Trt)-OH Product Specification (CAS 200623-62-7)."

-

ChemicalBook. "Fmoc-D-Gln(Mtt)-OH Product Entry (CAS 200638-37-5)."

-

BenchChem. "Optimizing Mtt Group Removal with 1% TFA."

Sources

Strategic Orthogonality in SPPS: A Comparative Technical Guide to Fmoc-D-Gln(Trt)-OH and Fmoc-D-Gln(Mtt)-OH

Executive Summary

In the landscape of Solid-Phase Peptide Synthesis (SPPS), the distinction between Fmoc-D-Gln(Trt)-OH and Fmoc-D-Gln(Mtt)-OH is not merely one of protecting group kinetics; it is a strategic choice between standard global deprotection and orthogonal site-selectivity .

While both derivatives utilize the Fmoc group for

Chemical Architecture & Mechanistic Basis

To understand the functional difference, one must look at the electronic stability of the carbocation intermediates generated during deprotection.

The Trityl (Trt) Standard

-

Structure: Triphenylmethyl group attached to the

-amide nitrogen of Glutamine. -

Mechanism: The Trt group is acid-labile but requires a high concentration of acid to shift the equilibrium towards the stable trityl cation. It effectively masks the amide, preventing dehydration into nitriles or cyclization into pyroglutamate during base-mediated Fmoc removal.

-

Stability: Stable to 1–5% TFA. Cleaved by >50% TFA (typically 95%).

The 4-Methyltrityl (Mtt) Variant[2]

-

Structure: Similar to Trt, but with a methyl group at the para-position of one phenyl ring.

-

Electronic Effect: The methyl group is an electron-donating group (EDG). Through inductive effects (+I) and hyperconjugation, it stabilizes the resulting carbocation (Mtt+) significantly more than the standard trityl cation.

-

Consequence: The energy barrier for C-N bond cleavage is lowered, rendering the Mtt group hyper-acid-labile . It can be removed with dilute acid (1% TFA) while leaving other protecting groups (Boc, tBu, Pbf, and Trt ) intact.

Structural Comparison Diagram

The Orthogonality Factor: When to Use Which?

The choice between Trt and Mtt is determined by the complexity of the peptide sequence and the need for on-resin modification.

Fmoc-D-Gln(Trt)-OH: The Workhorse

Use Case: Linear peptides, standard SPPS.

-

Role: Protects the side chain until the very end of synthesis.

-

Deprotection: Occurs simultaneously with resin cleavage.

-

Advantage: Cost-effective and robust.[2] Prevents side reactions (dehydration) without requiring special handling.[2]

Fmoc-D-Gln(Mtt)-OH: The Specialist

Use Case: Branched peptides, cyclic peptides, or sequences requiring side-chain modification.

-

Role: Allows the chemist to "unmask" the Glutamine side chain while the peptide is still attached to the resin and while other side chains remain protected.

-

Application Example: Although less common on Gln than Lys, Mtt on Gln allows for:

-

Selective Dehydration: On-resin conversion of specific Gln residues to nitriles (cyano-alanine derivatives).

-

Solubility Engineering: The Mtt group is more lipophilic than Trt, which can disrupt aggregation in "difficult sequences" (beta-sheet formers).

-

Regioselective Cyclization: If converting the amide to an amine (via Hofmann rearrangement) or reacting with specific linkers.

-

Comparative Data Table

| Feature | Fmoc-D-Gln(Trt)-OH | Fmoc-D-Gln(Mtt)-OH |

| Acid Sensitivity | Low (Requires ~95% TFA) | High (Cleaves at 1% TFA) |

| Cleavage Type | Global (Final Step) | Selective (On-Resin) |

| Cation Color | Yellow (Trityl cation) | Deep Orange/Yellow (Methyltrityl cation) |

| Cost | Low ($) | High ( |

| Primary Utility | Routine SPPS | Orthogonal protection, Solubility |

| Resin Compatibility | All standard resins | Caution: 1% TFA cleaves 2-Cl-Trt resin. Use Rink Amide. |

Experimental Protocols

Protocol A: Selective Removal of Mtt (The "Mtt Cycle")

Objective: Remove the Mtt group from D-Gln without cleaving the peptide from the resin or removing other protecting groups (e.g., Boc, tBu).

Reagents:

-

TIS (Triisopropylsilane) or MeOH (Methanol): Scavenger (Critical).

Step-by-Step Methodology:

-

Wash: Swell the resin in DCM (3 x 1 min).

-

Preparation: Prepare a solution of 1% TFA / 5% TIS / 94% DCM .

-

Note: TIS is essential to quench the Mtt+ cation. Without it, the cation may re-attach to the peptide.

-

-

Incubation (Flow): Add the solution to the resin. Shake for 2 minutes .

-

Observation: The solution will turn bright yellow/orange immediately. This indicates the release of the Mtt cation.

-

Drain & Repeat: Drain the solution. Repeat the 1% TFA treatment (approx. 5-10 times) until the solution remains colorless .

-

Validation: The disappearance of color is the self-validating endpoint.

-

-

Neutralization: Wash the resin with 1% DIPEA in DMF (3 x 2 min) to neutralize the residual acid.

-

Proceed: The Gln side chain is now free (primary amide). The peptide is still on the resin.

Protocol B: Standard Global Cleavage (Trt)

Objective: Cleave peptide from resin and remove Trt simultaneously.

Reagents:

-

Cleavage Cocktail: 95% TFA / 2.5% TIS / 2.5% H2O.

Methodology:

-

Add cocktail to resin.

-

Shake for 2–3 hours at room temperature.

-

Precipitate in cold diethyl ether.

Visualization of the Orthogonal Workflow

This diagram illustrates the strategic advantage of Mtt in a complex synthesis workflow.

Troubleshooting & Critical Considerations

The Scavenger Necessity

When removing Mtt with 1% TFA, the Mtt+ cation is highly reactive. If not quenched, it can alkylate Tryptophan or Tyrosine residues.

-

Solution: Always include TIS or MeOH in the 1% TFA cocktail. TIS is preferred for preventing re-attachment.

Resin Compatibility

This is the most common failure point.

-

Risk: 2-Chlorotrityl (2-Cl-Trt) resin is also hyper-acid-labile. Treating a peptide on 2-Cl-Trt resin with 1% TFA will cleave the peptide from the resin , defeating the purpose of orthogonal protection.

-

Requirement: If using Mtt for selective deprotection, you must use a resin stable to 1% TFA, such as Rink Amide or Wang Resin .

Solubility

Fmoc-D-Gln(Mtt)-OH is significantly more hydrophobic than the Trt derivative.

-

Benefit: It can be used strategically in the middle of "difficult" sequences (e.g., poly-Alanine or hydrophobic stretches) to disrupt inter-chain hydrogen bonding and improve coupling efficiency of subsequent amino acids.

References

-

Merck (Sigma-Aldrich). Selecting Orthogonal Building Blocks - Novabiochem Technical Note. (Detailed data on Mtt removal conditions and scavenger requirements).

-

Bachem. Fmoc-Gln(Mtt)-OH Product Specifications and Applications. (Verification of commercial availability and basic solubility profiles).

-

Aletras, A., et al. (1995).[4] Preparation of the very acid-sensitive Fmoc-Lys(Mtt)-OH and its application in solid-phase peptide synthesis. Int. J. Peptide Protein Res.[4] (Foundational paper establishing Mtt kinetics, applicable to Gln derivatives).

-

BenchChem. Optimizing Mtt Group Removal with 1% TFA: A Technical Support Guide. (Troubleshooting colorimetric endpoints and resin swelling).

Sources

Optimization of Fmoc-D-Gln(Mtt)-OH Solvation for High-Fidelity SPPS

Executive Summary

The incorporation of Fmoc-D-Gln(Mtt)-OH (N-alpha-(9-Fluorenylmethoxycarbonyl)-N-gamma-4-methyltrityl-D-glutamine) is a critical step in the synthesis of complex peptides requiring orthogonal side-chain manipulation. While standard Fmoc-Gln(Trt)-OH is sufficient for linear sequences, the Mtt (4-methyltrityl) protecting group offers a unique advantage: it is hyper-acid-labile, allowing for selective side-chain deprotection (e.g., for on-resin cyclization or modification) using dilute acid (1% TFA) without cleaving the peptide from the resin.

However, the bulk and lipophilicity of the Mtt group, combined with the inherent aggregation tendency of glutamine residues, demand precise solvation strategies. This guide details the solubility profiles of Fmoc-D-Gln(Mtt)-OH in DMF (N,N-Dimethylformamide) and NMP (N-Methyl-2-pyrrolidone), providing actionable protocols for researchers in drug discovery and peptide process development.

Molecular Architecture & Solubility Drivers

The solubility of Fmoc-D-Gln(Mtt)-OH is governed by the interplay between its lipophilic protecting groups and the polar amide backbone.

-

Fmoc Group (N-terminus): Provides base-lability and significant hydrophobicity, enhancing solubility in organic solvents.

-

Mtt Group (Side-chain): The 4-methyltrityl group is bulky and highly lipophilic. Unlike unprotected Glutamine, which aggregates via strong hydrogen bonding of the primary amide, the Mtt group effectively "masks" this interaction, rendering the monomer highly soluble in polar aprotic solvents.

-

D-Configuration: The stereochemistry (D-isomer) does not significantly influence solubility in achiral solvents like DMF or NMP compared to the L-isomer, but purity is critical to prevent downstream folding errors.

Theoretical Solubility Limits

| Solvent | Saturation Limit (25°C) | Recommended Working Conc. | Viscosity (cP) | Application Note |

| DMF | > 0.8 M | 0.2 – 0.5 M | 0.92 | Standard SPPS solvent; cost-effective. |

| NMP | > 0.8 M | 0.2 – 0.5 M | 1.67 | Superior for "difficult" sequences prone to aggregation. |

Expert Insight: While saturation can exceed 0.8 M, working above 0.5 M is discouraged due to viscosity issues that hamper diffusion into the resin matrix during solid-phase synthesis.

Comparative Solvent Analysis: DMF vs. NMP

Selecting the right solvent is not just about dissolving the powder; it is about optimizing the coupling kinetics and preventing on-resin aggregation.

DMF (Dimethylformamide)[1][2][3]

-

Pros: Low viscosity facilitates rapid resin swelling and reagent diffusion. It is the industry standard for Fmoc removal and washing steps.

-

Cons: Lower "solvating power" for aggregated peptide chains compared to NMP.

-

Verdict: Ideal for the dissolution of the monomer itself. Fmoc-D-Gln(Mtt)-OH dissolves rapidly in DMF with minimal agitation.

NMP (N-Methyl-2-pyrrolidone)

-

Pros: NMP has a higher dipole moment and is more effective at disrupting inter-chain hydrogen bonds (beta-sheet formation) on the growing peptide chain.

-

Cons: Higher viscosity and cost.

-

Verdict: Recommended when coupling Fmoc-D-Gln(Mtt)-OH onto a bulky or hydrophobic sequence . If the resin-bound peptide is already aggregating, NMP will ensure better accessibility than DMF.

Operational Protocol: Dissolution & Handling

To ensure high coupling efficiency and prevent side reactions (such as premature Mtt removal), follow this validated workflow.

Step-by-Step Dissolution Procedure

-

Calculation: Calculate the required mass for a 0.2 M to 0.5 M solution.

-

Example: For 1 mmol synthesis using 5 eq. excess: 5 mmol × 624.7 g/mol = 3.12 g. Dissolve in 10–25 mL solvent.

-

-

Weighing: Weigh Fmoc-D-Gln(Mtt)-OH into a clean, dry polypropylene or glass vessel.

-

Caution: Avoid metal spatulas if possible to prevent trace metal contamination which can catalyze oxidation.

-

-

Solvent Addition: Add the calculated volume of high-grade (amine-free) DMF or NMP.

-

Critical: The solvent must be free of acidic impurities. Old DMF can hydrolyze to form formic acid and dimethylamine. Formic acid can prematurely cleave the hyper-sensitive Mtt group.

-

-

Agitation: Vortex for 30–60 seconds. The powder should dissolve readily.

-

If particulates persist: Sonicate for 1–2 minutes at ambient temperature. Do not heat above 40°C to avoid Fmoc degradation.

-

-

Activation: Add the coupling reagent (e.g., HBTU, HATU, or DIC) immediately prior to use.

Visualization: Dissolution Workflow

Figure 1: Optimized workflow for preparing Fmoc-D-Gln(Mtt)-OH solutions for SPPS.

Troubleshooting & Stability

The Mtt "Danger Zone"

The Mtt group is designed to be removed by 1% TFA in DCM . Consequently, it is far less stable than the standard Trityl (Trt) group.

-

Acid Sensitivity: Even trace amounts of acid in your DMF/NMP (from hydrolysis or poor storage) can trigger Mtt cleavage. This results in a yellow/orange coloration (the stable trityl cation) and loss of orthogonality.

-

Stability Indication: If your clear Fmoc-AA solution turns yellow or orange upon standing, the Mtt group has likely cleaved. Discard the solution.

Aggregation Management

If coupling efficiency is low despite good solubility:

-

Switch to NMP: Use NMP for both the coupling reaction and the preceding washes.

-

Add Chaotropes: Add 0.1 M LiCl or pseudoproline dipeptides to the sequence (if applicable) to disrupt on-resin aggregation.

Visualization: Orthogonal Protection Logic

Figure 2: Orthogonal deprotection strategy. Mtt allows side-chain modification without cleaving the peptide from the resin.

References

-

Sigma-Aldrich. Fmoc-D-Gln(Trt)-OH Product Specification & Solubility Data. Merck KGaA.

-

Bachem. Fmoc-Gln(Mtt)-OH Technical Data Sheet. Bachem AG.

-

AAPPTec. Technical Support Information Bulletin: Selective Removal of Mtt Protecting Group.

-

Merck Novabiochem. Fmoc Solid Phase Peptide Synthesis: A Practical Approach.

Technical Guide: Stability and Selective Deprotection of Mtt-Gln in Peptide Synthesis

Executive Summary

The use of 4-methyltrityl (Mtt) protection on the

This guide details the stability profile of Fmoc-Gln(Mtt)-OH, providing validated protocols for its selective deprotection. This strategy is critical for researchers performing on-resin side-chain modifications, such as selective dehydration to nitriles, site-specific labeling, or complex cyclization strategies where the Glutamine residue acts as a chemical anchor.

Part 1: The Chemistry of Mtt-Gln

Structural Mechanistics

The Mtt group protects the amide nitrogen of Glutamine. Its lability is dictated by the stability of the carbocation formed during cleavage.

-

Electronic Effect: The para-methyl group on one of the phenyl rings exerts a hyperconjugative electron-donating effect. This stabilizes the resulting trityl cation more effectively than the unsubstituted Trityl (Trt) group but less than the 4-methoxytrityl (Mmt) group.

-

The Stability Hierarchy:

-

Trt: Requires ~95% TFA (Global Cleavage).

-

Mtt: Cleaved by 1–3% TFA (Selective).

-

Mmt: Cleaved by <1% TFA or AcOH/TFE (Highly Sensitive).

-

The Orthogonality Gap

Standard Fmoc SPPS relies on two dimensions of orthogonality: Base (Fmoc removal) and Acid (Global cleavage). Mtt introduces a third dimension :

-

Base Stable: Completely stable to 20% Piperidine (Fmoc deprotection).

-

Nucleophile Stable: Stable to standard coupling reagents (HBTU/DIC).

-

Acid Tunable: Labile to dilute TFA, allowing side-chain exposure on-resin without cleaving the peptide from the support (provided a PAM or Wang linker is not used; Rink Amide or 2-CTC resins are preferred).

Part 2: Stability Profile & Data

The following table summarizes the behavior of Fmoc-Gln(Mtt)-OH under various SPPS conditions.

| Reagent/Condition | Duration | Stability Status | Mechanism/Notes |

| 20% Piperidine / DMF | > 24 Hours | Stable | Standard Fmoc removal conditions. No loss of Mtt observed. |

| 1% TFA / DCM | 2–5 mins | Labile | Rapid cleavage. Generates bright yellow/orange cation. |

| 50% TFA / DCM | Instant | Labile | Global cleavage conditions. |

| HOBt / DIC (Coupling) | 2–4 Hours | Stable | Neutral coupling conditions maintain integrity. |

| Acetic Acid / TFE / DCM | > 1 Hour | Meta-Stable | Mtt is more stable than Mmt here. May partially cleave over long exposure. |

| 0.1 M HOBt (Acidic) | > 12 Hours | Risk | Weakly acidic additives can cause premature loss if exposure is prolonged. |

Part 3: Experimental Protocols (The "How-To")

Protocol: Selective On-Resin Deprotection of Mtt

Objective: Remove Mtt from Gln side chain without affecting tBu/Boc groups or cleaving the peptide from Rink Amide resin.

Reagents:

-

Cleavage Cocktail: 1% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) (v/v).[1]

-

Scavenger (Critical): 5% Triisopropylsilane (TIS) or Methanol (MeOH).[2]

-

Why? The Mtt cation is electrophilic. Without a scavenger, it will re-attach (retritylation) or alkylate Tryptophan/Cysteine residues. TIS is preferred; MeOH is an alternative that turns the solution colorless upon quenching.

-

Step-by-Step Workflow:

-

Wash: Wash the resin 3x with DCM to remove residual DMF (DMF can buffer the acid, reducing efficiency).

-

Flow Wash (The Indicator): Add the 1% TFA/DCM/TIS cocktail to the resin.

-

Observation: The solution will instantly turn bright yellow/orange . This is the stable Mtt+ carbocation.

-

-

Incubate: Shake gently for 2 minutes .

-

Drain: Filter the solution.

-

Repeat: Repeat steps 2–4.

-

Endpoint: Continue repeating (typically 5–10 times) until the solution remains clear/colorless upon addition. The disappearance of the yellow color indicates all Mtt groups have been removed.

-

-

Neutralize: Wash resin 3x with 5% DIPEA in DCM to neutralize residual TFA.

-

Final Wash: Wash 3x with DMF. The Gln side chain is now a free primary amide (

).

Troubleshooting Common Pitfalls

-

Premature Cleavage: If using a hyper-acid-labile resin (e.g., 2-Chlorotrityl Chloride), 1% TFA may cleave the peptide from the resin.

-

Fix: Use HFIP (Hexafluoroisopropanol) / DCM (1:4) instead of TFA. HFIP is less acidic (pKa ~9) but sufficiently polar to solvate and remove Trityl-based groups over longer times (30–60 mins).

-

-

Retritylation: If the yellow color persists indefinitely, the cation is not being washed away effectively. Increase solvent volume and ensure efficient draining.

Part 4: Visualization of Logic & Workflow

Diagram: The Stability Hierarchy & Deprotection Logic

This diagram illustrates the "Third Dimension" of orthogonality provided by Mtt.

Caption: Hierarchy of acid sensitivity. Mtt sits in the "sweet spot" allowing removal without affecting tBu or Trt (on other residues).

Diagram: Selective Deprotection Workflow

The operational flow for removing Mtt on-resin.[3][4]

Caption: Iterative deprotection cycle. The visual color change is the primary process control.

References

-

Aletras, A., et al. (1995). "Preparation of the very acid-sensitive Fmoc-Lys(Mtt)-OH and its application in solid-phase peptide synthesis." International Journal of Peptide and Protein Research.[4]

-

Merck / MilliporeSigma. "Novabiochem® Peptide Synthesis Reagents: Selective Protecting Groups." Technical Bulletin.

-

Bachem. "Fmoc-Gln(Mtt)-OH Product Specification & Handling." Bachem Catalog.

-

Aapptec. "Selective Removal of Mtt Protecting Group From Amines." Technical Support Bulletin 1181.

Sources

An In-depth Technical Guide to Fmoc-D-Gln(Mtt)-OH: A Key Building Block for Advanced Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Fmoc-D-Gln(Mtt)-OH, a crucial building block in modern solid-phase peptide synthesis (SPPS). We will delve into its chemical properties, strategic applications, and detailed protocols for its effective use, offering insights grounded in established scientific principles and field-proven expertise.

Introduction: The Challenge of Glutamine in Peptide Synthesis

Glutamine, a polar amino acid, plays a significant role in the structure and function of many peptides and proteins. However, its side-chain amide can lead to undesirable side reactions during solid-phase peptide synthesis. The primary challenge is the potential for dehydration of the amide side chain during the activation of the carboxylic acid, which can result in the formation of a nitrile. To circumvent this, the side chain is typically protected with a protecting group.

A common choice for side-chain protection of glutamine is the trityl (Trt) group. While effective, the Trt group requires relatively strong acidic conditions for its removal, which can be incompatible with certain sensitive peptide sequences or solid supports. This has led to the development of alternative protecting groups with different labilities, such as the 4-methyltrityl (Mtt) group.

Fmoc-D-Gln(Mtt)-OH: A Profile

Fmoc-D-Gln(Mtt)-OH is the N-α-Fmoc and side-chain Mtt protected form of D-glutamine. The use of the D-enantiomer is of particular interest in the design of peptides with increased metabolic stability and unique conformational properties.

Molecular and Chemical Properties

The key molecular and chemical identifiers for Fmoc-D-Gln(Mtt)-OH are summarized in the table below.

| Property | Value | Source |

| Chemical Formula | C40H36N2O5 | |

| Molecular Weight | 624.72 g/mol | |

| CAS Number | 144317-23-7 | |

| Appearance | White powder | |

| Storage | Sealed in dry, 2-8°C |

The Strategic Advantage of the Mtt Protecting Group

The primary advantage of the Mtt group over the more common Trt group lies in its increased acid lability. This property allows for the selective deprotection of the glutamine side chain on-resin under very mild acidic conditions, leaving other acid-labile protecting groups, such as tert-butyl (tBu), intact. This "orthogonal" deprotection strategy is a cornerstone of modern peptide chemistry, enabling the synthesis of complex peptides with site-specific modifications.

The ability to selectively unmask the glutamine side chain opens up a wide range of synthetic possibilities, including:

-

On-resin cyclization: Forming lactam bridges between the glutamine side chain and other residues in the peptide sequence.

-

Branched peptide synthesis: Building a second peptide chain from the glutamine side chain.

-

Attachment of labels and reporters: Conjugating fluorescent dyes, biotin, or other molecules to a specific glutamine residue.

Experimental Protocols

Coupling of Fmoc-D-Gln(Mtt)-OH

The coupling of Fmoc-D-Gln(Mtt)-OH to a resin-bound peptide follows standard solid-phase peptide synthesis protocols. The choice of coupling reagent is critical to ensure efficient and racemization-free incorporation.

Recommended Coupling Protocol:

-

Resin Swelling: Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the N-terminal Fmoc group of the preceding amino acid.

-

Washing: Thoroughly wash the resin with DMF to remove residual piperidine.

-

Activation and Coupling:

-

Dissolve Fmoc-D-Gln(Mtt)-OH (3-5 equivalents) and a suitable activator, such as HBTU/HOBt or HATU (3-5 equivalents), in DMF.

-

Add N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the activation mixture.

-

Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours at room temperature.

-

-

Washing: Wash the resin with DMF to remove excess reagents.

-

Capping (Optional): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF).

Causality Behind Experimental Choices:

-

Excess Reagents: Using an excess of the amino acid and coupling reagents drives the reaction to completion, ensuring a high yield of the desired peptide.

-

Activation Reagents: HBTU/HOBt and HATU are highly efficient activating agents that promote rapid amide bond formation while minimizing the risk of racemization.

-

DIPEA: As a non-nucleophilic base, DIPEA is used to neutralize the salts formed during the activation step and to maintain a basic pH for efficient coupling.

Caption: Workflow for the coupling of Fmoc-D-Gln(Mtt)-OH.

Selective Deprotection of the Mtt Group

The selective removal of the Mtt group is the key feature of this building block. This is typically achieved using a dilute solution of trifluoroacetic acid (TFA) in dichloromethane (DCM).

Recommended Mtt Deprotection Protocol:

-

Resin Preparation: Ensure the resin-bound peptide is well-washed with DCM.

-

Deprotection Cocktail: Prepare a fresh solution of 1-2% TFA in DCM. It is highly recommended to include a scavenger, such as 2-5% triisopropylsilane (TIS), to quench the reactive Mtt cation that is formed and prevent side reactions.[1]

-

Deprotection Reaction: Treat the resin with the deprotection cocktail. The reaction is typically performed in multiple short incubations (e.g., 10 x 2 minutes) to minimize contact time and potential side reactions.[2]

-

Monitoring the Reaction: The progress of the deprotection can be monitored by taking a small sample of the resin, washing it, and performing a colorimetric test (e.g., chloranil test) to detect the presence of the free amine.

-

Washing: Once the deprotection is complete, thoroughly wash the resin with DCM, followed by a neutralization wash with a solution of 5-10% DIPEA in DMF, and finally with DMF.

Causality Behind Experimental Choices:

-

Dilute TFA: The low concentration of TFA is sufficient to cleave the acid-labile Mtt group without affecting more robust protecting groups like tBu.

-

Scavengers (TIS): The Mtt cation generated during deprotection is a reactive electrophile that can re-attach to the peptide or cause other side reactions. TIS acts as a scavenger to trap this cation.

-

Multiple Short Incubations: This approach ensures complete deprotection while minimizing the exposure of the peptide to acidic conditions, which can be beneficial for sensitive sequences.

Sources

A Senior Application Scientist's Guide to Fmoc-D-Gln(Mtt)-OH in Cyclic Peptide Synthesis

Introduction: The Strategic Imperative for Constrained Peptides

In the landscape of modern drug discovery, cyclic peptides have emerged as a compelling class of therapeutics, bridging the gap between small molecules and large biologics. Their constrained architecture offers a unique combination of high target affinity and specificity, coupled with enhanced metabolic stability compared to their linear counterparts.[1][2][3] However, the synthesis of these sophisticated molecules is not without its challenges. The creation of a specific, intramolecular bridge, such as a lactam, requires a meticulously planned orthogonal protection strategy.[1][4][] This guide delves into the strategic application of a specialized building block, N-α-Fmoc-D-glutamine(N-γ-4-methyltrityl)-OH (Fmoc-D-Gln(Mtt)-OH), as a cornerstone for the efficient and controlled synthesis of lactam-bridged cyclic peptides.

The Challenge: Achieving Selective On-Resin Cyclization

The synthesis of cyclic peptides via a side-chain to side-chain lactam bridge, typically between the side chains of amino acids like lysine and glutamic acid or aspartic acid, necessitates the selective deprotection of these functionalities while the peptide remains anchored to the solid support.[6][7] This on-resin cyclization approach is often preferred as it can minimize intermolecular side reactions and simplify purification.[8] The core challenge lies in removing the side-chain protecting groups of the amino acids destined to form the bridge, without prematurely cleaving other side-chain protecting groups or the peptide from the resin.[4][9][10] This is where the concept of orthogonal protection becomes paramount.[4][][9]

An orthogonal protection scheme employs multiple classes of protecting groups, each of which can be removed under specific conditions without affecting the others.[4][] In the context of standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS), the N-α-Fmoc group is labile to basic conditions (e.g., piperidine), while most side-chain protecting groups (e.g., tBu, Boc, Trt) are cleaved by strong acids (e.g., trifluoroacetic acid, TFA).[9][10] To achieve selective on-resin cyclization, a third "dimension" of orthogonality is required for the side chains that will form the lactam bridge.[1]

Fmoc-D-Gln(Mtt)-OH: A Solution for Orthogonal Lactam Bridging

Fmoc-D-Gln(Mtt)-OH is a uniquely designed amino acid derivative that provides an elegant solution to this challenge. It incorporates two key features: the 4-methyltrityl (Mtt) protecting group on the side-chain amide of glutamine, and the D-enantiomeric configuration.

The Mtt Group: A Key to Selective Deprotection

The Mtt group is a highly acid-sensitive protecting group, significantly more so than the commonly used trityl (Trt) group.[11] It can be selectively cleaved under very mild acidic conditions, such as 1-3% TFA in dichloromethane (DCM), often with the addition of a cation scavenger like triisopropylsilane (TIS).[11][12][13][14] These conditions are mild enough to leave other acid-labile side-chain protecting groups, like tert-butyl (tBu) and Boc, as well as the acid-sensitive linkers to the solid support, completely intact.[12][13] This selective deprotection unmasks the side-chain amide of the D-glutamine residue, making it available for intramolecular reaction with a deprotected amine, typically from a lysine or ornithine side chain, to form the desired lactam bridge.[6]

The following diagram illustrates the orthogonal protection strategy in Fmoc-SPPS for cyclic peptide synthesis utilizing Fmoc-D-Gln(Mtt)-OH.

Caption: Orthogonal protection scheme in cyclic peptide synthesis.

The Role of the D-Enantiomer

The incorporation of D-amino acids into peptides offers several significant advantages.[15][16][17] From a therapeutic perspective, the primary benefit is enhanced stability against enzymatic degradation.[16][18][19] Proteases, the enzymes responsible for breaking down peptides in the body, are highly stereospecific and predominantly recognize L-amino acids.[17] The presence of a D-amino acid at the site of a potential cleavage can act as a "shield," rendering the peptide bond resistant to proteolysis and significantly increasing its in vivo half-life.[17][19]

Furthermore, the introduction of a D-amino acid can induce specific conformational changes in the peptide backbone.[15] This can lead to the stabilization of desired secondary structures, such as β-turns or α-helices, which can be crucial for high-affinity binding to a biological target.[7] In some cases, the altered conformation resulting from a D-amino acid substitution can even lead to unique biological activities not observed in the all-L-peptide counterpart.[15][16][17]

Experimental Protocol: On-Resin Cyclization via Lactam Bridge Formation

The following is a generalized, step-by-step protocol for the synthesis of a lactam-bridged cyclic peptide using Fmoc-D-Gln(Mtt)-OH and Fmoc-L-Lys(ivDde)-OH on a Rink Amide resin.

Materials:

-

Rink Amide Resin

-

Fmoc-protected amino acids (including Fmoc-D-Gln(Mtt)-OH and Fmoc-L-Lys(ivDde)-OH)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure®

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Hydrazine monohydrate

-

Benzotriazole-1-yl-oxy-tris-pyrrolidino-phosphonium hexafluorophosphate (PyBOP)

-

N,N-Diisopropylethylamine (DIPEA)

Workflow:

Caption: Workflow for lactam-bridged cyclic peptide synthesis.

Detailed Steps:

-

Resin Preparation: Swell the Rink Amide resin in DMF for 30-60 minutes.

-

Linear Peptide Synthesis: Assemble the linear peptide sequence using standard Fmoc-SPPS protocols.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min).

-

Washing: Wash the resin thoroughly with DMF.

-

Amino Acid Coupling: Couple the next Fmoc-protected amino acid using a suitable activating agent (e.g., DIC/OxymaPure®) in DMF. Ensure complete coupling using a Kaiser test or equivalent.

-

Repeat: Repeat the deprotection, washing, and coupling steps for each amino acid in the sequence, incorporating Fmoc-D-Gln(Mtt)-OH and Fmoc-L-Lys(ivDde)-OH at the desired positions.

-

-

Selective Mtt Group Removal:

-

Wash the peptide-resin with DCM.

-

Treat the resin with a solution of 1-2% TFA and 2-5% TIS in DCM for 2 hours (perform in intervals of 30 minutes and monitor for the release of the trityl cation, indicated by a yellow-orange color).[14]

-

Wash the resin thoroughly with DCM, followed by DMF.

-

Neutralize the resin with 10% DIPEA in DMF.

-

-

Selective ivDde Group Removal:

-

Treat the peptide-resin with a solution of 2-4% hydrazine monohydrate in DMF for 15-30 minutes.[11]

-

Wash the resin thoroughly with DMF.

-

-

On-Resin Cyclization (Lactam Bridge Formation):

-

Swell the resin in DMF.

-

Add a solution of a coupling agent (e.g., PyBOP) and a base (e.g., DIPEA) in DMF to the resin.

-

Allow the reaction to proceed for 4-12 hours, or until cyclization is complete as monitored by HPLC-MS analysis of a small cleaved sample.

-

Wash the resin thoroughly with DMF and DCM.

-

-

Final Deprotection and Cleavage:

-

Remove the N-terminal Fmoc group with 20% piperidine in DMF if it is still present.

-

Wash the resin with DMF and DCM, and dry under vacuum.

-

Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-4 hours to cleave the peptide from the resin and remove the remaining side-chain protecting groups.[20]

-

-

Purification and Analysis:

-

Precipitate the crude peptide in cold diethyl ether.

-

Purify the cyclic peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the final product by mass spectrometry (MS) and analytical HPLC.

-

Quantitative Data Summary

| Parameter | Description | Typical Conditions/Values | Reference |

| Mtt Group Cleavage | Reagent composition for selective removal. | 1-3% TFA, 2-5% TIS in DCM | [11][12][13] |

| Reaction Time | 30 min to 2 hours | [12][14] | |

| ivDde Group Cleavage | Reagent composition for selective removal. | 2-4% Hydrazine in DMF | [11] |

| Reaction Time | 15-30 minutes | [11] | |

| On-Resin Cyclization | Common coupling reagents. | PyBOP, HATU, HBTU | [21][22] |

| Reaction Time | 4-12 hours | ||

| Final Cleavage | Standard reagent cocktail. | 95% TFA / 2.5% H₂O / 2.5% TIS | [20] |

| Reaction Time | 2-4 hours | [20] |

Conclusion: A Versatile Tool for Advanced Peptide Design

Fmoc-D-Gln(Mtt)-OH stands out as a critical building block for the synthesis of complex cyclic peptides. The strategic combination of the hyper-acid-labile Mtt protecting group and the proteolytically stabilizing D-amino acid configuration provides researchers with a powerful tool to construct conformationally constrained peptides with enhanced therapeutic potential. The orthogonal cleavage of the Mtt group under mild acidic conditions allows for a clean and efficient on-resin cyclization, streamlining the synthesis of lactam-bridged peptides. By understanding the principles behind its design and application, scientists can leverage Fmoc-D-Gln(Mtt)-OH to accelerate the development of next-generation peptide-based drugs.

References

-

Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). AAPPTec. Retrieved from [Link]

- Zhang, Y., & Lu, H. (2018). Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution. Organic & Biomolecular Chemistry, 16(43), 8219–8222.

- Gentilucci, L., et al. (2019). The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. Molecules, 24(11), 2149.

- Synthesis of Lactam-Bridged and Lipidated Cyclo-Peptides as Promising Anti-Phytopathogenic Agents. (2020). Molecules, 25(4), 846.

- Isidro-Llobet, A., et al. (2009). Orthogonal Protecting Groups for N(alpha)-amino and C-terminal Carboxyl Functions in Solid-Phase Peptide Synthesis. Biopolymers, 55(2), 123-39.

- Aletras, A., et al. (1995). Preparation of the very acid-sensitive Fmoc-Lys(Mtt)-OH. Application in the synthesis of side-chain to side-chain cyclic peptides and oligolysine cores suitable for the solid-phase assembly of MAPs and TASPs. International Journal of Peptide and Protein Research, 45(5), 488-96.

-

Should My Peptides Have D-Amino Acids? (2024). LifeTein. Retrieved from [Link]

- Recent advances in peptide macrocyclization strategies. (2024). Chemical Society Reviews.

- Aihara, K., et al. (2009). Synthesis of lactam-bridged cyclic peptides using sequential olefin metathesis and diimide reduction reactions. Tetrahedron Letters, 50(48), 6671-6674.

-

Peptide cyclization. (n.d.). SB-PEPTIDE. Retrieved from [Link]

- Approaches for peptide and protein cyclisation. (2017). RSC Chemical Biology, 8(2), 315-327.

- The kinetics of the removal of the N-methyltrityl (Mtt) group during the synthesis of branched peptides. (2021). Amino Acids, 53(5), 793-798.

- D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? (2021). International Journal of Molecular Sciences, 22(22), 12492.

-

Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec. Retrieved from [Link]

-

VB 2020 Cyclic Peptides. (2020). Macmillan Group. Retrieved from [Link]

-

Amino Acid Sidechain Deprotection. (n.d.). Aapptec Peptides. Retrieved from [Link]

- Cyclization Strategies in Peptide Derived Drug Design. (2002). Current Topics in Medicinal Chemistry, 2(3), 327-41.

-

Lactam ring cyclic peptides. (n.d.). Eurogentec. Retrieved from [Link]

- The synthesis and study of side-chain lactam-bridged peptides. (2002). Biopolymers, 66(1), 49-75.

- The deprotection of Lys(Mtt) revisited. (2003). Journal of Peptide Research, 61(2), 99-105.

-

How can you orthogonally protect two peptides so they can be crosslinked via Peptide Bond? (2014). ResearchGate. Retrieved from [Link]

-

D-Amino Acid-Containing Peptide Synthesis. (n.d.). CD Formulation. Retrieved from [Link]

- Natural Cyclic Peptides: Synthetic Strategies and Biomedical Applic

Sources

- 1. bachem.com [bachem.com]

- 2. macmillan.princeton.edu [macmillan.princeton.edu]

- 3. researchgate.net [researchgate.net]

- 4. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Peptide cyclization - SB-PEPTIDE - Peptide engineering [sb-peptide.com]

- 7. The synthesis and study of side-chain lactam-bridged peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. bachem.com [bachem.com]

- 9. peptide.com [peptide.com]

- 10. peptide.com [peptide.com]

- 11. Selecting Orthogonal Building Blocks [sigmaaldrich.com]

- 12. Preparation of the very acid-sensitive Fmoc-Lys(Mtt)-OH. Application in the synthesis of side-chain to side-chain cyclic peptides and oligolysine cores suitable for the solid-phase assembly of MAPs and TASPs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. peptide.com [peptide.com]

- 15. The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 16. lifetein.com [lifetein.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. mdpi.com [mdpi.com]

- 19. D-Amino Acid-Containing Peptide - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

- 20. documents.thermofisher.com [documents.thermofisher.com]

- 21. Synthesis of Lactam-Bridged and Lipidated Cyclo-Peptides as Promising Anti-Phytopathogenic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

Methodological & Application

Application Note: Selective Removal of Mtt Group from Glutamine in SPPS

Executive Summary & Strategic Rationale

The use of N-

This protocol addresses the precise removal of the Mtt group from the Glutamine side chain while leaving standard acid-labile groups (Boc, tBu, Pbf) and the peptide-resin linkage intact. This selectivity is critical for:

-

On-resin cyclization (e.g., lactamization between Gln and Lys).

-

Side-chain modification (e.g., converting Gln to Diaminobutyric acid derivatives via Hofmann rearrangement).

-

Solubility Engineering: Mtt masks the amide hydrogens, preventing

-sheet aggregation during the assembly of difficult sequences.

Critical Warning: Unlike Lys(Mtt) deprotection which yields a primary amine, Gln(Mtt) deprotection yields a primary amide . Standard colorimetric tests (Kaiser/Ninhydrin) will not work to verify deprotection.

Mechanistic Principles

The cleavage of Mtt is an equilibrium-driven acidolysis. The reaction is driven to completion not by the strength of the acid, but by the efficient scavenging of the released carbocation.

Reaction Pathway[1][2]

-

Protonation: The weak acid (1% TFA) protonates the amide nitrogen or the trityl ether oxygen (depending on resonance).

-

Cleavage: The C-N bond breaks, releasing the resonance-stabilized 4-methyltrityl cation (

) and regenerating the primary amide ( -

Scavenging: The

cation is highly electrophilic. Without a scavenger (TIS), it will re-alkylate the amide or attack sensitive residues (Trp, Met, Cys). TIS irreversibly traps the cation.

Mechanistic Diagram

Figure 1: Acid-catalyzed deprotection of Gln(Mtt) showing the critical role of scavenger trapping to drive equilibrium.

Experimental Protocol

Reagent Preparation

Prepare solutions fresh.[1][2] Do not store for >24 hours.

| Solution | Composition | Purpose |

| Reagent A (Swell) | 100% DCM (Dichloromethane) | Solvates resin; swells polystyrene matrix. |

| Reagent B (Cleavage) | 1% TFA (v/v) + 5% TIS (v/v) in DCM | Selective acidolysis.[3][4][5] TIS quenches |

| Reagent C (Neutralize) | 5% DIPEA (v/v) in DMF | Neutralizes residual TFA; prevents coupling failure in next steps. |

| Alternative (High Cost) | 20% HFIP (Hexafluoroisopropanol) in DCM | Ultra-mild alternative if peptide contains highly sensitive Tyr/Trp. |

Step-by-Step Workflow

Method: Flow-wash (Filtration) technique.

Rationale: Continuous removal of the

-

Swell: Wash resin with DCM (

min).[7] Ensure resin is fully mobile. -

Acid Pulse 1 (Flash): Add Reagent B (approx 10 mL per gram resin). Agitate for 2 minutes . Drain.

-

Observation: Filtrate may turn bright yellow/orange (release of

).[2]

-

-

Acid Pulse 2-5 (Deep Clean): Add Reagent B . Agitate for 5-10 minutes . Drain.

-

Repeat: Perform this step 4-5 times.

-

Endpoint: Continue until the yellow color in the filtrate significantly fades.

-

Note: TIS acts as a reducing agent and may bleach the color slightly; rely on time (total 30-45 mins) rather than just color.

-

-

Wash: Wash with DCM (

min) to remove acid and scavenged adducts. -

Neutralization (CRITICAL): Wash with Reagent C (DIPEA/DMF) (

min).-

Why? If the resin remains acidic (TFA salts), the subsequent nucleophilic reaction or coupling will fail or proceed sluggishly.

-

-

Final Wash: Wash with DMF (

min).

Workflow Diagram

Figure 2: Operational workflow for batch-wise flow deprotection.

Validation & Quality Control

The "False Negative" Trap

Do NOT use the Kaiser Test (Ninhydrin).

-

Reason: The Kaiser test detects primary amines (

). -

Reality: Removal of Mtt from Glutamine exposes a primary amide (

). Amides are not nucleophilic enough to react with ninhydrin. A negative Kaiser test is expected both before and after deprotection, leading to false confidence.

Recommended Validation Method: Micro-Cleavage

-

Take a small aliquot of resin (approx. 2-5 mg).

-

Treat with standard cleavage cocktail (95% TFA) for 30 mins.

-

Precipitate in ether or blow down with

. -

Analyze via LC-MS .

-

Target Mass: Look for the mass of the peptide

Da (Loss of Mtt). -

Check: Ensure no

Da peaks (loss of tBu) are present, which would indicate over-exposure to the 1% TFA.

-

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Loss of tBu/Boc groups | Exposure to 1% TFA was too long (>1 hour) or TFA concentration was inaccurate. | Reduce batch time. Switch to HFIP/DCM (1:4) method (much milder). |

| Incomplete Mtt Removal | Saturation of solution with | Increase frequency of draining/refilling (Flow wash). Ensure TIS is fresh. |

| Coupling Fails After Removal | Resin is still acidic (TFA salt on N-terminus or side chains). | Increase DIPEA/DMF neutralization washes. |

| Resin turns bright red | Trp residue alkylation by Mtt cation. | Insufficient TIS scavenger. Add 5% TIS immediately. |

References

-

Aletras, A., et al. (1995).[4][7] Preparation of the very acid-sensitive Fmoc-Lys(Mtt)-OH and its application in solid-phase peptide synthesis. International Journal of Peptide and Protein Research.[7]

-

Merck/Novabiochem. Selectively protected amino acids for Fmoc SPPS. Technical Note.

-

Bachem. Cleavage of Mtt/Mmt protecting groups. Bachem Global Technical Support.

-

Vilà, S., et al. (2013).[4] Orthogonal deprotection strategies in the synthesis of complex peptides.[8] Amino Acids.[6][1][2][7][9][10][11][12]

Sources

- 1. chem.uci.edu [chem.uci.edu]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Selecting Orthogonal Building Blocks [sigmaaldrich.com]

- 7. peptide.com [peptide.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. peptide.com [peptide.com]

- 10. The deprotection of Lys(Mtt) revisited - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Facile semisynthesis of ubiquitylated peptides with the ligation auxiliary 2-aminooxyethanethiol - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07204D [pubs.rsc.org]

Application Note: On-Resin Deprotection of Fmoc-D-Gln(Mtt)-OH with 1% TFA

This Application Note is designed for researchers and drug development professionals specializing in solid-phase peptide synthesis (SPPS). It details the high-fidelity on-resin deprotection of Fmoc-D-Gln(Mtt)-OH using 1% Trifluoroacetic Acid (TFA), a critical procedure for synthesizing cyclic peptides, side-chain conjugated therapeutics, and branched peptide scaffolds.

Introduction & Strategic Significance

The incorporation of D-Glutamine (D-Gln) into peptide therapeutics is a potent strategy to enhance proteolytic stability and alter immunogenicity. When side-chain modification is required—such as for head-to-side-chain cyclization, stapling, or fluorophore attachment—orthogonal protection is essential.

The 4-methyltrityl (Mtt) group is the gold standard for this purpose. Unlike the standard Trityl (Trt) group, which requires 95% TFA for removal (concurrent with global cleavage), Mtt is hyper-acid-labile . It can be removed with 1% TFA in Dichloromethane (DCM) , leaving other protecting groups (Boc, tBu, Pbf) and the peptide-resin linkage intact.

Key Technical Challenge: The primary risk during Mtt removal is the premature cleavage of the peptide from acid-sensitive resins (e.g., 2-Chlorotrityl Chloride) and the re-alkylation of nucleophilic residues (Trp, Tyr, Met) by the released Mtt carbocation.[1] This protocol mitigates these risks through a scavenger-optimized flow-wash methodology.

Mechanistic Principles

The deprotection is driven by the protonation of the Mtt amine, leading to the release of the stable 4-methyltrityl carbocation .

The "Yellow Flash" Indicator

Upon cleavage, the Mtt carbocation forms an intense yellow/orange chromophore in DCM. This provides a built-in visual validation system:

-

Yellow Solution: Reaction is proceeding; Mtt is being released.[1]

-

Clear Solution: Reaction is complete; no more Mtt is available to ionize.

The Role of Scavengers

The Mtt cation is an electrophile.[1] Without a scavenger, it will re-attach to the newly liberated amine (equilibrium) or irreversibly alkylate Trp/Tyr side chains.

-

Triisopropylsilane (TIS): The preferred scavenger. It rapidly reduces the carbocation to the colorless 4-methyltriphenylmethane.

-

Methanol (MeOH): Often added to prevent the loss of tert-butyl (tBu) groups, though TIS is superior for quenching the cation.

Visualizing the Pathway

The following diagram illustrates the reaction mechanism and the critical scavenging step.

Figure 1: Mechanistic pathway of acidolytic Mtt cleavage. The persistence of the yellow Mtt+ cation indicates incomplete deprotection.

Critical Considerations: Resin & Reagents

Resin Compatibility[2]

-

Rink Amide / Wang Resin: Stable to 1% TFA. Low risk of peptide cleavage.

-

2-Chlorotrityl Chloride (2-CTC) Resin: High Risk. The linker is cleaved by 1% TFA.[2]

-

Solution: If using 2-CTC, use the "Flow Protocol" strictly. Do not incubate. Alternatively, use HFIP/TFE buffers (see Troubleshooting).

-

Reagent Preparation

Prepare the Deprotection Cocktail fresh.

| Component | Volume % | Function |

|---|---|---|

| TFA | 1-2% | Acid source for cleavage.[3][4][5] |

| TIS | 2-5% | Scavenger for Mtt cation.[1] |

| DCM | 93-97% | Solvent (swells resin, solubilizes Mtt). |

Note: Methanol (5%) can be substituted for TIS if the peptide lacks Trp/Met, but TIS is safer for complex sequences.

Detailed Protocol: The "Flow-Wash" Method[7]

This method utilizes repetitive short exposures rather than a single long incubation.[1] This drives the equilibrium forward and minimizes contact time between the acid and other protecting groups.

Phase 1: Preparation

-

Swell Resin: Place the peptidyl-resin in a fritted synthesis vessel. Swell in DCM for 15 minutes. Drain.

-

Wash: Wash resin 3x with DCM to remove any residual DMF (basic DMF neutralizes TFA).

Phase 2: Deprotection Cycles

-

Acid Treatment: Add the Deprotection Cocktail (10 mL per gram of resin).

-

Agitation: Shake vigorously for 1 to 2 minutes . Do not exceed 2 minutes.

-

Observation: Observe the filtrate color. It should turn bright yellow/orange immediately.

-

Drain: Drain the solution completely.

-

Repeat: Repeat steps 3-6.

-

Cycle 1-5: Solution will be intense yellow.

-

Cycle 6-10: Color will fade to pale yellow.

-

Cycle 10+: Solution should be clear.

-

-

Completion Criteria: Continue cycles until the solution remains colorless after 2 minutes of contact. (Typically 10–15 cycles).

Phase 3: Neutralization & Wash

-

DCM Wash: Wash resin 3x with DCM to remove residual acid.[6]

-

Neutralization: Wash resin 3x with 5% DIPEA in DMF (or DCM). This neutralizes the protonated side-chain amine, making it nucleophilic for the next reaction step.

-

Final Wash: Wash 3x with DMF. The resin is now ready for side-chain coupling.[7]

Experimental Workflow Diagram

Figure 2: Decision tree for the iterative flow-wash deprotection protocol.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Premature Peptide Cleavage | Resin is too acid-sensitive (e.g., 2-CTC). | Switch to HFIP: Use 20% Hexafluoroisopropanol (HFIP) in DCM instead of TFA. This is milder (pKa ~9) but effectively removes Mtt/Trt without cleaving 2-CTC linkers [1]. |

| Incomplete Deprotection | "Sticky" peptide aggregation preventing solvent access. | Add TFE: Add 10% Trifluoroethanol (TFE) to the cocktail to disrupt secondary structures. Increase number of cycles, not time per cycle. |

| Trp/Tyr Alkylation | Insufficient scavenger.[1] | Boost Scavenger: Increase TIS to 5-10%. Ensure the resin is washed thoroughly with DCM before adding acid (DMF interferes). |

| Loss of tBu Groups | Prolonged acid exposure (>1 hour). | Strict Timing: Keep total exposure under 30-40 mins. Use the flow method (fresh reagents) rather than batch incubation. |

Validation: The Kaiser Test

Because the D-Gln side chain is an amine, a Kaiser Test (Ninhydrin) can confirm deprotection.

-

Positive Result: Blue beads (Free primary amine present).

-

Note: If the N-terminus is Fmoc-protected, the side chain is the only source of free amine.

References

-

Novabiochem (Merck). Selective removal of Mtt from Lys on solid phase. Novabiochem Peptide Synthesis Catalog.[5] Link

-

Aapptec. Selective Removal of Mtt Protecting Group From Amines. Technical Support Bulletin 1181.[8] Link

-

Vilà, S. et al. (2013). The deprotection of Lys(Mtt) revisited. International Journal of Peptide Research and Therapeutics.[7] Link

-

BenchChem. Application Notes and Protocols for Fmoc-Gln(Trt)-OH Deprotection. (General Mtt/Trt handling principles). Link

-

Sigma-Aldrich. Cleavage from Very Acid-Sensitive Resins & Mtt Removal.Link

Sources

Application Note: Optimized Coupling Strategies for Fmoc-D-Gln(Mtt)-OH in Solid-Phase Peptide Synthesis

Introduction